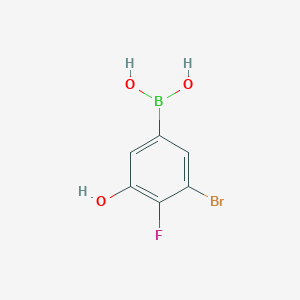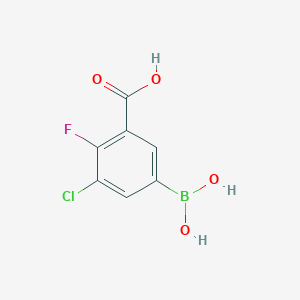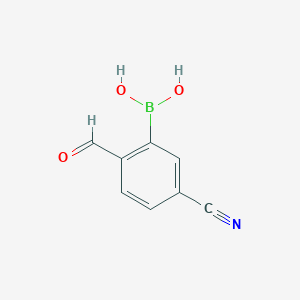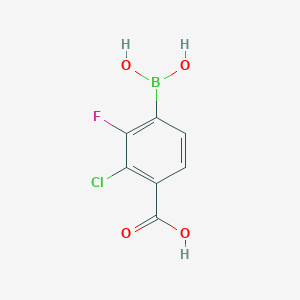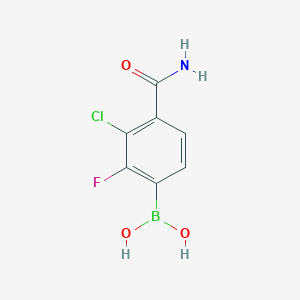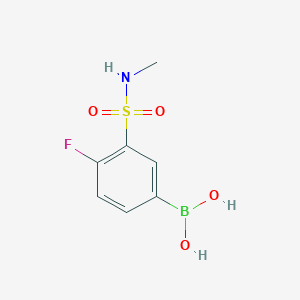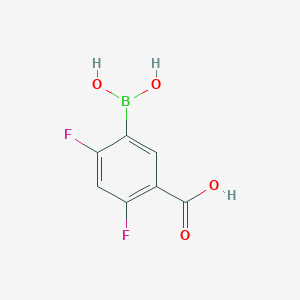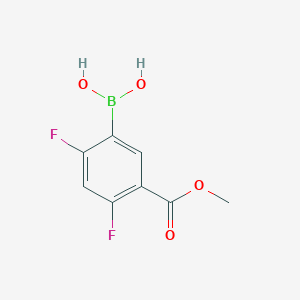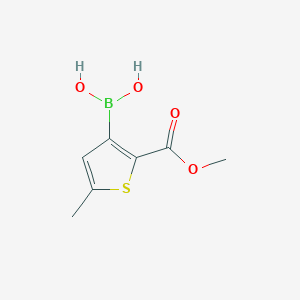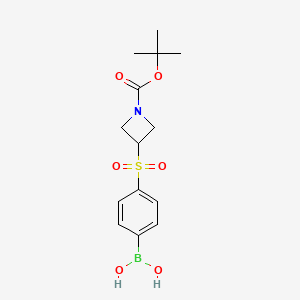
4-(1-BOC-azetidine-3-sulfonyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-BOC-azetidine-3-sulfonyl)phenylboronic acid is a compound that combines the structural features of azetidines, sulfonyl groups, and boronic acidsThe presence of the boronic acid moiety makes it particularly useful in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-BOC-azetidine-3-sulfonyl)phenylboronic acid typically involves multiple steps One common route starts with the preparation of 1-BOC-azetidine, which is then sulfonylated to introduce the sulfonyl groupThe reaction conditions often require the use of solvents such as DMSO and reagents like benzoyl chloride in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-BOC-azetidine-3-sulfonyl)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Reduction: The sulfonyl group can be reduced under specific conditions.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions often involve mild temperatures and the use of solvents like toluene or DMSO .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the sulfonyl group can produce sulfinyl or sulfhydryl derivatives .
Aplicaciones Científicas De Investigación
4-(1-BOC-azetidine-3-sulfonyl)phenylboronic acid has several scientific research applications:
Biology: The compound can be used as a building block for designing biologically active molecules, such as enzyme inhibitors or receptor ligands.
Mecanismo De Acción
The mechanism of action of 4-(1-BOC-azetidine-3-sulfonyl)phenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The sulfonyl group can participate in various chemical reactions, enhancing the compound’s reactivity and versatility .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the azetidine and sulfonyl groups, making it less versatile in certain applications.
Azetidine derivatives: These compounds do not contain the boronic acid moiety, limiting their use in Suzuki-Miyaura coupling reactions.
Sulfonyl-containing compounds: These compounds may not have the boronic acid group, reducing their applicability in forming carbon-carbon bonds
Uniqueness
4-(1-BOC-azetidine-3-sulfonyl)phenylboronic acid is unique due to its combination of azetidine, sulfonyl, and boronic acid functionalities. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable tool in organic synthesis, medicinal chemistry, and material science .
Propiedades
IUPAC Name |
[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]sulfonylphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO6S/c1-14(2,3)22-13(17)16-8-12(9-16)23(20,21)11-6-4-10(5-7-11)15(18)19/h4-7,12,18-19H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHVXBIACFDGRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
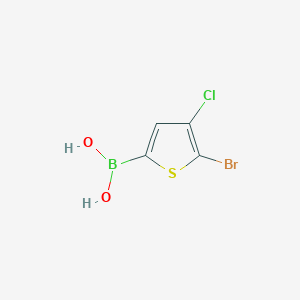
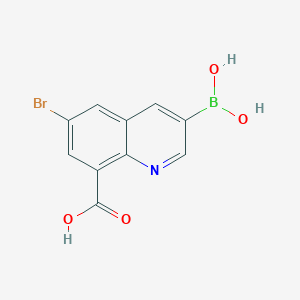
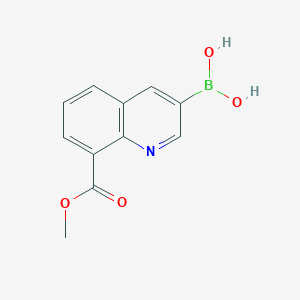
![[4-(1-Acetylpiperidin-4-yl)phenyl]boronic acid](/img/structure/B8119093.png)
![[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid](/img/structure/B8119100.png)
